Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Benzyl-5,5-dimethylpyrrolidin-3-ol
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Benzyl-5,5-dimethylpyrrolidin-3-ol
Executive Summary
In modern drug discovery, functionalized pyrrolidines serve as privileged scaffolds due to their predictable conformational geometries and ability to modulate pharmacokinetic properties. 1-Benzyl-5,5-dimethylpyrrolidin-3-ol (CAS: 1903539-91-2) is a highly specialized, sterically hindered heterocyclic building block[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated synthetic protocols, designed for medicinal chemists and process development scientists.
Physicochemical Profile & Structural Logic
Understanding the baseline physicochemical properties of a synthon is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes the known and predicted parameters for 1-Benzyl-5,5-dimethylpyrrolidin-3-ol[1].
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Name | 1-Benzyl-5,5-dimethylpyrrolidin-3-ol | [2] |
| CAS Registry Number | 1903539-91-2 | [1],[3] |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| Predicted Boiling Point | 300.8 ± 30.0 °C | [1] |
| Predicted Density | 1.061 ± 0.06 g/cm³ | [1] |
Structural Causality in Drug Design
The architecture of this molecule is not arbitrary; each functional group serves a distinct mechanistic purpose:
-
gem-Dimethyl Group (C5): The introduction of two methyl groups adjacent to the nitrogen creates a profound steric shield. In medicinal chemistry, this is a deliberate strategy to block Cytochrome P450 (CYP450)-mediated α-oxidation, significantly improving the metabolic stability and half-life of derived drug candidates.
-
N-Benzyl Protection (N1): The benzyl moiety acts as a highly stable protecting group during harsh synthetic conditions (e.g., strong nucleophilic attacks or reductions). It can be orthogonally removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂) to yield the free secondary amine for subsequent functionalization.
-
Hydroxyl Group (C3): This provides a critical vector for hydrogen bonding (both as a donor and acceptor) and serves as a synthetic handle for etherification, esterification, or inversion of stereochemistry via Mitsunobu reactions.
Figure 1: Pharmacophore mapping and structural causality in drug design.
Experimental Protocols: Synthesis & Validation
To ensure high scientific integrity, the following protocol details the synthesis of the pyrrolidine core via a standard cyclization-reduction pathway. Every step is designed as a self-validating system , ensuring that quality control is embedded directly into the workflow.
Step-by-Step Synthetic Methodology
Step 1: Reactor Preparation & Inertion
-
Action: Flame-dry a 250 mL multi-neck round-bottom flask under a continuous flow of high-purity Argon.
-
Causality: Atmospheric moisture rapidly quenches sensitive hydride reducing agents and can hydrolyze intermediate iminium species. Establishing a strict anhydrous environment is non-negotiable for maximizing yield.
Step 2: Cyclization (Formation of the Pyrrolidinone Intermediate)
-
Action: Dissolve the linear precursor (e.g., an appropriate halo-ketone or epoxide derivative) in anhydrous tetrahydrofuran (THF). Add 1.2 equivalents of benzylamine and a non-nucleophilic base (e.g., DIPEA). Reflux at 70 °C for 12 hours.
-
Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexanes/Ethyl Acetate system. The reaction is only deemed complete when the precursor spot is entirely absent. Proceeding without this confirmation leads to inseparable mixtures during final purification.
Step 3: Controlled Reduction
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents of Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄), depending on the oxidation state of the intermediate.
-
Causality: The reduction of the ketone/lactam to the secondary alcohol is highly exothermic. Maintaining 0 °C prevents thermal runaway and suppresses unwanted ring-opening side reactions, ensuring the integrity of the 5-membered heterocycle.
Step 4: Quench and Extraction
-
Action: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Causality: NH₄Cl provides a mild, buffered quench that neutralizes unreacted hydrides without creating the harsh, highly basic conditions that typically cause severe emulsion formation during liquid-liquid extraction.
Figure 2: Step-by-step synthetic workflow and quality control checkpoints.
Analytical Characterization Protocol
To verify the identity and purity of 1-Benzyl-5,5-dimethylpyrrolidin-3-ol (Target MW: 205.30 g/mol )[1], the following analytical suite must be executed.
-
High-Performance Liquid Chromatography (HPLC):
-
Method: C18 Reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% TFA).
-
System Suitability: A blank run must precede the sample to ensure baseline stability. Purity must integrate to ≥97% at 210 nm and 254 nm (detecting the benzyl chromophore).
-
-
Mass Spectrometry (LC-MS):
-
Method: Electrospray Ionization in positive mode (ESI+).
-
Validation: The spectrum must exhibit a dominant molecular ion peak [M+H]⁺ at m/z 206.3, confirming the molecular weight of the synthesized compound[1].
-
-
Nuclear Magnetic Resonance (NMR):
-
¹H-NMR (CDCl₃): Look for the diagnostic gem-dimethyl signature—a sharp, integrated 6H singlet typically found between 1.00–1.20 ppm. The benzylic CH₂ protons will appear as a singlet or an AB quartet near 3.60 ppm, validating the presence of the protecting group.
-
References
-
Accela ChemBio. "1-Benzyl-5,5-dimethylpyrrolidin-3-ol (SY323894)." Accela ChemBio Product Catalog. Available at:[Link]
Sources
- 1. 1-benzyl-5,5-dimethylpyrrolidin-3-ol CAS#: 1903539-91-2 [m.chemicalbook.com]
- 2. 1268520-70-2,trans-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 635299-90-0|(3S,5R)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]
